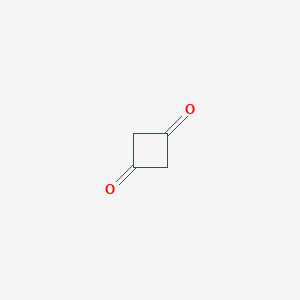

Cyclobutane-1,3-dione

Beschreibung

Significance as a Strained Cyclic Diketone System

The high ring strain of the cyclobutane (B1203170) ring, with bond angles deviating significantly from the ideal tetrahedral angle, is a defining feature of cyclobutane-1,3-dione. This strain enhances its reactivity compared to larger, less strained cyclic diketones like cyclopentanedione and cyclohexanedione. The presence of two carbonyl groups at the 1 and 3 positions further influences its chemical behavior, creating a molecule with a unique electronic landscape and a predisposition to undergo a variety of chemical transformations. smolecule.com This inherent reactivity makes it a versatile intermediate for constructing more complex molecular architectures. researchgate.net

Historical Context of Cyclobutane Ring Systems in Organic Synthesis

The synthesis of the parent cyclobutane molecule was first achieved in 1907. ru.nlwikipedia.org For many years, the synthesis and manipulation of cyclobutane-containing compounds were considered challenging due to the ring strain. However, over the last few decades, the use of cyclobutane derivatives as versatile building blocks in organic synthesis has flourished. openmedicinalchemistryjournal.com The development of new synthetic methodologies has allowed chemists to harness the inherent reactivity of the cyclobutane ring for various transformations, including ring expansions, contractions, and ring-opening reactions, to create complex acyclic and cyclic structures. researchgate.netmdpi.com Cyclobutane moieties are now found in a range of natural products and pharmacologically active compounds. ru.nlopenmedicinalchemistryjournal.comnih.gov

Overview of this compound's Unique Reactivity Profile

The unique arrangement of the carbonyl groups within the strained four-membered ring of this compound dictates its distinctive reaction pathways. smolecule.com It can undergo a variety of chemical reactions, including:

Condensation Reactions: It readily reacts with amines, often in the presence of a catalyst, to form chiral compounds, which are valuable in pharmaceutical synthesis.

Oxidation and Reduction: The diketone can be oxidized to generate more complex dicarboxylic acids or reduced to the corresponding cyclobutane-1,3-diol.

Rearrangements: Under basic conditions, it can undergo a benzilic acid-type rearrangement to form 1-hydroxycyclopropanecarboxylate. smolecule.com

Cycloadditions: The strained ring system makes it a good candidate for [2+2] cycloaddition reactions.

The thermolysis of this compound, which yields ketene (B1206846), highlights its distinct decomposition pathway compared to other cyclic diketones.

Tautomerism of this compound: Keto-Enol Equilibria and Squaraine Derivatives

This compound exists in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-enone. wikipedia.org This keto-enol tautomerism is a critical aspect of its chemistry. smolecule.com

Keto-Enol Equilibria: Computational studies have shown that the diketo form is generally more stable than the enol form. nih.govresearchgate.net The activation energy barrier for the tautomerization process is significant, indicating that the interconversion is not facile under normal conditions. nih.gov The equilibrium can be influenced by factors such as solvent polarity, with polar solvents tending to favor the diketo form. smolecule.com

Squaraine Derivatives: Formally, squaraine dyes are derivatives of the enol tautomer of this compound, 3-hydroxycyclobut-2-enone, which is also referred to as squaraine. smolecule.comwikipedia.org These dyes are characterized by a central four-membered ring and typically exhibit a donor-acceptor-donor (DAD) structure. scispace.com They are synthesized through the condensation of squaric acid or its derivatives with electron-rich aromatic or heteroaromatic compounds. researchgate.net Squaraines are known for their intense and sharp absorption bands in the visible and near-infrared regions, making them useful in various applications, including as photoconductive materials and laser dyes. researchgate.netkoreascience.kr

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄O₂ |

| Molar Mass | 84.07 g/mol |

| Appearance | Colorless or white solid |

| Boiling Point | 226.9 °C |

| Density | 1.314 g/cm³ |

| CAS Number | 15506-53-3 |

Source: wikipedia.org

Table 2: Comparison of Cyclic Diketones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₄H₄O₂ | 84.07 | High ring strain, unique reactivity. |

| Cyclopentane-1,3-dione | C₅H₆O₂ | 98.10 | Less ring strain than this compound. acs.org |

| Cyclohexane-1,3-dione | C₆H₈O₂ | 112.13 | Even lower ring strain, different chemical behavior. |

Structure

2D Structure

Eigenschaften

IUPAC Name |

cyclobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c5-3-1-4(6)2-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQGSZRQKQZCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165803 | |

| Record name | Cyclobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15506-53-3 | |

| Record name | Cyclobutane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015506533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclobutane 1,3 Dione and Its Derivatives

Established Synthetic Routes for Cyclobutane-1,3-dione Core Structure

Several methods have been developed for the synthesis of the fundamental this compound scaffold. These routes often involve multi-step processes and require careful control of reaction conditions to achieve desired yields and purity.

Hydrolysis-Based Syntheses (e.g., 3-ethoxy-2-cyclobutenone Hydrolysis)

A common and effective method for synthesizing this compound involves the hydrolysis of 3-ethoxy-2-cyclobutenone. This process typically yields the desired product in the range of 50-70%. The reaction is generally followed by molecular distillation to purify the final compound. The starting material, 3-ethoxy-2-cyclobutenone, can be prepared from the cycloaddition of dialkylketenes and ethoxyacetylene. researchgate.net

Reductive Coupling Strategies (e.g., Uranium(III)-mediated Carbon Suboxide Coupling)

An alternative approach utilizes uranium(III) complexes to mediate the reductive coupling of carbon suboxide (C₃O₂). smolecule.comuoa.gr This method involves the activation of C₃O₂ by a uranium(III) complex, leading to the formation of a tetranuclear complex with a central this compound ring. uoa.grresearchgate.net The reaction proceeds through the trapping of a ketene (B1206846) intermediate, which then undergoes a [2+2] cycloaddition to form the four-membered ring. Yields for this method can also reach 50-70%, depending on the specific uranium precursor and solvent system used.

Thermolytic Approaches (e.g., Diketene (B1670635) Thermolysis)

Thermolysis, or thermal decomposition, of diketene presents another pathway to this compound. This reaction is typically carried out at high temperatures, around 380°C, and often employs a carrier gas like nitrogen to minimize surface decomposition of the product. While conceptually simple, this method requires specialized equipment to manage the high temperatures and potential for uncontrolled exothermic reactions. Theoretical studies have investigated the mechanism of diketene thermolysis, suggesting it is a concerted reaction with a significant activation energy. researchgate.net

Multi-step Preparations (e.g., Carboxylic Acid Conversion to Acid Chloride, Ethoxyacetylene Reaction, and Hydrolysis)

A well-documented multi-step synthesis starts with a carboxylic acid, such as 2-methyl-3-phenylpropanoic acid. The process begins with the conversion of the carboxylic acid to its corresponding acid chloride using an agent like thionyl chloride. This is followed by a reaction with ethoxyacetylene in the presence of a base like triethylamine (B128534) to form an ethoxyacetylene adduct. The final step involves the hydrolysis of this intermediate to yield the this compound ring.

Influence of Experimental Conditions on Synthetic Outcomes (e.g., Temperature Control, Stoichiometric Precision)

The success of these synthetic routes is highly dependent on precise control over experimental conditions. Temperature is a critical factor in many of the reactions. For instance, in the multi-step synthesis involving carboxylic acid derivatives, temperature control during the cyclization step (typically between 0–25°C) is crucial to minimize side reactions like oligomerization. Similarly, in thermolytic approaches, the high temperature must be carefully maintained to ensure efficient conversion while preventing product degradation.

Stoichiometric precision is another key parameter. Accurate measurement of reactants is essential to maximize yield and reduce the formation of unwanted byproducts. In the uranium-mediated coupling, for example, the ratio of the uranium complex to carbon suboxide influences the efficiency of the cyclization.

The table below summarizes the key aspects of these established synthetic routes.

| Synthetic Route | Key Reactants/Intermediates | Typical Yields | Key Considerations |

| Hydrolysis-Based Synthesis | 3-ethoxy-2-cyclobutenone | 50-70% | Requires subsequent purification by molecular distillation. |

| Reductive Coupling | Carbon suboxide, Uranium(III) complex | 50-70% | Requires inert atmosphere and handling of uranium precursors. |

| Thermolytic Approach | Diketene | 40-55% | High energy input and specialized equipment needed. |

| Multi-step Preparation | Carboxylic acid, Thionyl chloride, Ethoxyacetylene | Variable | Requires precise control of temperature and stoichiometry. |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted cyclobutane-1,3-diones allows for the creation of a diverse range of molecules with potential applications in various fields. These methods often build upon the principles used for the parent compound but introduce substituents at different stages of the synthesis.

One common strategy involves the dimerization of disubstituted ketenes. wikipedia.org For example, 2,2,4,4-tetramethylthis compound is formed through the dehydrochlorination of isobutyryl chloride, which generates a disubstituted ketene that spontaneously dimerizes. wikipedia.org

Another approach is the functionalization of pre-existing this compound structures. For instance, 2,2-dimethylthis compound (B13467694) can be synthesized from 3-ethoxy-2,2-dimethylcyclobutenone via acidic hydrolysis in high yield. researchgate.net

Furthermore, cycloaddition reactions provide a powerful tool for constructing substituted cyclobutane (B1203170) rings. The [2+2] cycloaddition of allenoates with terminal alkenes offers a rapid method for synthesizing 1,3-substituted cyclobutanes. nih.gov Similarly, the cycloaddition of bicyclo[1.1.0]butanes with compounds like triazolinedione can lead to multi-substituted cyclobutane derivatives. rsc.org

The synthesis of spirocyclic derivatives has also been explored. For example, spiro[cyclobutane-1,2'-indene]-1',3'-dione can be prepared by the spirolation of indene-1,3-dione with 1,3-dibromopropane (B121459) under phase-transfer catalysis conditions, often assisted by ultrasonication. ajgreenchem.comajgreenchem.com

Dimerization of Disubstituted Ketenes (e.g., Formation of 2,2,4,4-Tetramethylcyclobutanedione)

A primary and spontaneous method for synthesizing symmetrically substituted cyclobutane-1,3-diones is the head-to-tail dimerization of disubstituted ketenes. wikipedia.orgrroij.com A classic example of this is the formation of 2,2,4,4-tetramethylthis compound from dimethylketene (B1620107). wikipedia.orgwikipedia.org

Dimethylketene is typically generated in situ through methods such as the dehydrohalogenation of isobutyryl chloride using a tertiary amine like triethylamine. wikipedia.orgnih.gov Once formed, the highly reactive dimethylketene readily undergoes a [2+2] cycloaddition with itself to yield the stable, white solid 2,2,4,4-tetramethylthis compound. wikipedia.org This dimerization process is often performed in nonpolar solvents to minimize side reactions. wikipedia.org

Alternative methods for generating dimethylketene for dimerization include the pyrolysis of isobutyric anhydride (B1165640). google.comwipo.int This process involves heating the anhydride under reduced pressure, followed by absorption of the resulting dimethylketene into a solvent, which can also serve as the medium for the subsequent dimerization. google.com

Table 1: Synthesis of 2,2,4,4-Tetramethylthis compound via Dimethylketene Dimerization

| Starting Material | Reagents/Conditions | Product | Ref. |

| Isobutyryl chloride | Triethylamine | 2,2,4,4-Tetramethylthis compound | wikipedia.org |

| Isobutyric anhydride | Pyrolysis (440-550 °C, 3-70 KPa) | 2,2,4,4-Tetramethylthis compound | google.com |

Diastereoselective Cycloaddition Reactions (e.g., Bicyclo[1.1.0]butane Cycloadditions)

The synthesis of complex, multi-substituted cyclobutane derivatives with high diastereoselectivity can be achieved through cycloaddition reactions involving highly strained molecules like bicyclo[1.1.0]butanes (BCBs). The significant strain energy of BCBs drives their functionalization, providing an efficient pathway to cyclobutane structures. rsc.org

Recent research has demonstrated the diastereoselective synthesis of multi-substituted cyclobutanes through the cycloaddition of BCBs with reagents such as triazolinediones or nitrosoarenes. rsc.org These reactions proceed with subsequent cleavage of the newly formed N–N or N–O bonds, yielding cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.org

Furthermore, photoredox catalysis can be employed to promote the single-electron oxidation of BCBs, generating bicyclo[1.1.0]butyl radical cations. nih.govnih.gov These reactive intermediates can then undergo highly regio- and diastereoselective [2π + 2σ] cycloaddition reactions with a broad range of alkenes, including those that are not activated. nih.govnih.gov This method provides access to a diverse array of complex cyclobutane structures.

Chemo- and Regioselective Functionalization Approaches

The selective functionalization of the cyclobutane core is crucial for the synthesis of complex target molecules. C–H functionalization logic has emerged as a powerful strategy to install substituents at specific positions on the cyclobutane ring, offering an alternative to traditional cycloaddition approaches for creating unsymmetrical products. acs.org

This approach often utilizes a directing group, such as a carbonyl, to guide the reaction to a specific C–H bond. acs.org For instance, palladium-catalyzed C–H arylation has been successfully applied to cyclobutane carboxamides. By controlling the reaction conditions and the amount of the coupling partner, it is possible to achieve either mono- or difunctionalization of the cyclobutane ring. acs.org This method allows for the sequential introduction of different aryl groups, providing access to unsymmetrically substituted cyclobutanes with a high degree of control. acs.org

Enantioselective Synthesis of Cyclobutane-Derived Scaffolds

The development of methods for the enantioselective synthesis of cyclobutane derivatives is a significant area of research, driven by the demand for chiral building blocks in medicinal chemistry and natural product synthesis. researchgate.netnih.gov

Stoichiometric [2+2] Cycloadditions (Photochemical, Diels-Alder, Ketene Cycloadditions)

Stoichiometric [2+2] cycloadditions are fundamental and widely used methods for constructing cyclobutane rings. nih.gov

Photochemical [2+2] Cycloadditions: These reactions, often proceeding under UV or visible light irradiation, are a classic method for synthesizing cyclobutanes from two olefinic substrates. chinesechemsoc.orgnih.govsci-hub.se The reaction can be performed intermolecularly or intramolecularly and has been significantly advanced by the use of photoredox catalysis, which allows for the use of visible light and can improve reaction efficiency and selectivity. chinesechemsoc.orgacs.orgresearchgate.net

Diels-Alder Reactions: While typically forming six-membered rings, the Diels-Alder reaction can be utilized to construct cyclobutane-containing systems, particularly when using cyclobutene (B1205218) derivatives as dienophiles. libretexts.orgresearchgate.net For example, cyclobutenones can react with dienes to form complex bicyclic adducts. nih.govresearchgate.net These adducts can then undergo further transformations, such as ring expansions. nih.gov

Ketene Cycloadditions: The [2+2] cycloaddition of ketenes with alkenes is a powerful tool for the synthesis of cyclobutanones. harvard.eduthieme-connect.comnih.gov Ketenes are highly reactive and can cycloadd to a variety of alkenes. wikipedia.org The stereoselectivity of these reactions can often be controlled, and the use of Lewis acid promoters can enhance the scope and efficiency of the cycloaddition. thieme-connect.comkib.ac.cn

Organocatalyzed Asymmetric [2+2] Cycloadditions

Organocatalysis has emerged as a powerful strategy for achieving enantioselective [2+2] cycloadditions. nih.govnih.gov Chiral organic molecules, such as amines and their derivatives, can catalyze the formation of chiral cyclobutane products with high enantiomeric excess. nih.govresearchgate.net

One notable example is the use of chiral imidodiphosphorimidate (IDPi)-based catalysts in asymmetric counteranion-directed silylium (B1239981) catalysis. This method allows for the reaction of enol silyl (B83357) ethers with propiolates to generate highly substituted cyclobutanes with good yields and high enantioselectivity. researchgate.net Another approach involves the use of chiral thiourea (B124793) catalysts to promote the enantioselective isomerization of a substrate to an allenic ketone, which then undergoes an intramolecular [2+2] cycloaddition. nih.gov

Table 2: Examples of Organocatalyzed Asymmetric [2+2] Cycloadditions

| Catalyst Type | Reactants | Product Type | Ref. |

| Chiral Imidodiphosphorimidate (IDPi) | Enol silyl ether, Propiolate | Bicyclo[n.2.0]alkene | researchgate.net |

| Chiral Thiourea | Intramolecular allene (B1206475) and olefin | Bicyclic ketone | nih.gov |

| Cinchona Alkaloid | Monosubstituted ketene | Ketene dimer | researchgate.net |

Iminium-Ion Intermediated Asymmetric Cycloadditions of Enals

A sophisticated approach to enantioselective cyclobutane synthesis involves the use of iminium-ion intermediates generated from enals and a chiral amine catalyst. nih.gov This strategy allows for the activation of the enal towards cycloaddition.

In this methodology, the chiral amine condenses with an enal to form a chiral iminium ion. This intermediate can then undergo a [2+2] cycloaddition with an alkene. nih.gov For instance, an enantioselective organocatalytic vinylogous formal [2+2] cycloaddition has been developed based on a tandem iminium–enamine activation of enals. nih.gov This reaction, carried out in the presence of specific catalysts, yields optically active 1-acyloxycyclobutanecarbaldehydes. nih.gov

Furthermore, iminium ions can be activated by light. It has been shown that iminium ions formed from the protonation of chiral N,O-acetals can undergo enantioselective [2+2] photocycloaddition reactions. acs.org This method combines the principles of organocatalysis and photochemistry to achieve high levels of stereocontrol. acs.orgacs.org

Hydrogen-Bonding Mediated Asymmetric Cycloadditions

A significant advancement in the asymmetric synthesis of cyclobutane derivatives involves the use of hydrogen-bonding to mediate [2+2] cycloadditions. This strategy relies on a chiral template to create a supramolecular complex that directs the stereochemical outcome of the reaction.

Notably, the first examples of enantioselective intermolecular [2+2] photocycloadditions of isoquinolone with alkenes functionalized with electron-withdrawing groups have been achieved using a chiral hydrogen-bonding template. nih.gov This template shields one face of the isoquinolone, leading to excellent yields (86%–98%) and outstanding regio-, diastereo-, and enantioselectivity in the formation of tricyclic cyclobutane derivatives. nih.gov The reaction is believed to proceed through triplet energy transfer within a 1:1 complex formed between the imine substrate and the catalyst, held together by hydrogen bonds. researchgate.net

Another example of this methodology is the cycloaddition reaction employing a bifunctional pyrrolidine/squaramide catalyst. mdpi.com This reaction proceeds via a Michael/Michael cascade where hydrogen-bonding interactions between the nitro substituents of the nitroalkene reagents control the proximity of the reactants. mdpi.com This method has been successful in producing a variety of tetrasubstituted cyclobutanes as single diastereomers and with excellent enantioselectivity. mdpi.com

| Catalyst Type | Reactants | Key Feature | Outcome |

| Chiral Hydrogen-Bonding Template | Isoquinolone and EWG-functionalized alkenes | Supramolecular complex shields one face of the isoquinolone | Excellent yields (86-98%) and high stereoselectivity nih.gov |

| Bifunctional Pyrrolidine/Squaramide | Nitroalkenes and in situ generated dienes | Hydrogen-bonding controls proximity of reactants in a Michael/Michael cascade | Single diastereomers with excellent enantioselectivity mdpi.com |

Biocatalytic Resolution Techniques

Biocatalytic methods offer an environmentally friendly and highly selective approach for the resolution of racemic cyclobutane derivatives. Enzymes, with their inherent chirality, can differentiate between enantiomers, allowing for the isolation of optically pure compounds.

Porcine pancreatic lipase (B570770) (PPL) has been effectively used for the regio- and enantioselective resolution of cyclobutane derivatives. nih.gov In one application, PPL discriminates between the enantiomers of a racemic cyclobutanol (B46151) through esterification, yielding an optically pure ester and leaving the unreacted cyclobutanol as a pure enantiomer. nih.gov Similarly, PPL-based enzymatic transesterification has been used to resolve a cyclobutane diol, affording the corresponding ester as a pure compound. nih.gov The selective hydrolysis of a cyclobutane diacetate using PPL has also been reported, yielding a monoacetate with high enantiomeric excess. nih.gov These resolved chiral cyclobutane derivatives are valuable intermediates for the synthesis of chiral cyclobutane nucleosides and amino acids. nih.gov

Another powerful biocatalytic method is the Baeyer-Villiger oxidation. Enzymes from the fungus E. echinulata have been used to perform an asymmetric Baeyer-Villiger reaction on a cyclobutanone (B123998), leading to a lactone that served as a key intermediate in the enantiodivergent synthesis of both (S)- and (R)-proline. nih.gov

| Enzyme | Substrate | Reaction Type | Outcome |

| Porcine Pancreatic Lipase (PPL) | Racemic cyclobutanol | Esterification | Optically pure ester and unreacted (S)-cyclobutanol nih.gov |

| Porcine Pancreatic Lipase (PPL) | Cyclobutane diol | Transesterification | Pure ester derivative nih.gov |

| Porcine Pancreatic Lipase (PPL) | Cyclobutane diacetate | Hydrolysis | Chiral monoacetate in 97% yield nih.gov |

| E. echinulata enzymes | Prochiral cyclobutanone | Baeyer-Villiger Oxidation | Chiral lactone for proline synthesis nih.gov |

Enantioselective Functionalization of Prochiral Cyclobutanones and Cyclobutenones

The enantioselective functionalization of readily available prochiral cyclobutanones and cyclobutenones has emerged as a powerful strategy for accessing versatile chiral four-membered ring compounds. thieme-connect.comthieme-connect.com This approach avoids the often-challenging enantioselective synthesis of the cyclobutane skeleton itself. thieme-connect.com

Key strategies for the enantioselective functionalization of prochiral cyclobutanones include:

Chiral Lithium Amide Approach: Chiral lithium amides have been successfully employed for the enantioselective deprotonation of cyclobutanones, leading to chiral enolates that can be trapped with electrophiles. thieme-connect.com

Enamine Approach: Organocatalysis using chiral amines has proven to be a robust strategy. thieme-connect.com Chiral enamines formed in situ can undergo various enantioselective transformations. thieme-connect.com

The inherent ring strain of cyclobutanones makes them ideal substrates for desymmetrization reactions, including α-functionalization, rearrangement, and C-C bond activation, to produce a wide array of enantiomerically enriched compounds. nih.gov However, the enolization of cyclobutanones can be challenging due to an increase in ring strain and potential side reactions like self-aldol condensation and ring-opening. thieme-connect.com

Emerging Synthetic Methodologies

Recent advancements have introduced novel and powerful methods for the synthesis of functionalized cyclobutane and cyclobutene derivatives, often leveraging unique catalytic cycles and energy sources.

Asymmetric P(III)/P(V) Redox Catalysis for Functionalized Cyclobutenes

A significant development is the use of catalytic and asymmetric P(III)/P(V) redox cycling to synthesize highly functionalized cyclobutenes. researchgate.netdntb.gov.ua This methodology has been successfully applied to the reaction of 4,4,4-trifluorobutane-1,3-dione with dialkyl acetylenedicarboxylates, catalyzed by a chiral phosphine (B1218219). researchgate.netnih.gov The reaction proceeds through a Michael addition followed by a Wittig olefination. researchgate.net

A key feature of this process is the in situ reduction of the phosphine oxide formed during the reaction, which allows for a catalytic cycle. researchgate.net This strategy has been employed to produce fully substituted trifluoromethyl-decorated cyclobutenes in excellent yields and with high enantioselectivities (up to 95% ee). researchgate.netnih.gov The methodology has also been extended to the synthesis of CF3-spirocyclobutene derivatives. nih.gov

| Catalyst System | Reactants | Reaction Type | Key Feature | Product |

| Chiral Phosphine / Phenylsilane | 4,4,4-Trifluorobutane-1,3-dione and Dialkyl Acetylenedicarboxylate | Michael Addition / Wittig Olefination | In situ P(V) to P(III) reduction | Highly functionalized trifluoromethyl-cyclobutenes researchgate.netnih.gov |

Visible Light-Induced Synthesis of Polyfluorinated Cyclobutene Derivatives

Visible light has emerged as a mild and efficient energy source for promoting chemical reactions. An efficient one-pot synthesis of trifluoromethyl- and gem-difluoromethylene-substituted cyclobutene derivatives has been developed using visible light-induced [2+2] cycloaddition. researchgate.netrsc.org

This method involves the reaction of quinolinones with 1-bromo-1-trifluoromethylethene. researchgate.net The proposed mechanism starts with a visible light-induced [2+2] cycloaddition, followed by base-promoted dehydrobromination, a thieme-connect.comresearchgate.net-H shift, and subsequent dehydrofluorination. researchgate.netrsc.org This protocol provides access to a variety of CF3/CF2-substituted cyclobutenes, which are otherwise difficult to obtain, in good yields. researchgate.net The reaction tolerates a broad range of functional groups, including cyano, ester, carbonyl, aldehyde, and halogen groups. researchgate.net Mechanistic studies suggest that the reaction proceeds through a radical chain process initiated by the homolysis of Umemoto's reagent under visible light irradiation. beilstein-journals.org

| Reactants | Conditions | Proposed Mechanism | Outcome |

| Quinolinones and 1-bromo-1-trifluoromethylethene | Visible Light, Base | [2+2] cycloaddition, dehydrobromination, thieme-connect.comresearchgate.net-H shift, dehydrofluorination | CF3/CF2-substituted cyclobutenes in good yields researchgate.netrsc.org |

Elucidation of Reaction Mechanisms and Reactivity Patterns

Fundamental Reaction Pathways of Cyclobutane-1,3-dione

The reactivity of this compound is characterized by a variety of transformations at its carbonyl groups, including condensation, reduction, oxidation, and nucleophilic substitution reactions.

Condensation reactions of cyclobutane-1,3-diones are fundamental to the synthesis of more complex molecular architectures. A significant advancement in this area is the development of catalytic enantioselective condensation reactions. For instance, the desymmetrization of 2,2-disubstituted cyclobutane-1,3-diones with primary amines can be efficiently catalyzed by a chiral phosphoric acid. This reaction provides a mild and effective method for constructing cyclobutane (B1203170) structures containing a quaternary carbon center with high yields and enantioselectivities. This represents the first catalytic desymmetrizing carbonyl-amine condensation reaction of a prochiral this compound.

The reaction typically involves a chiral Brønsted acid catalyst which facilitates the enantioselective addition of a primary amine to one of the two carbonyl groups of the dione (B5365651). The resulting intermediate then undergoes dehydration to form the corresponding enaminone. The choice of the chiral phosphoric acid catalyst is crucial for achieving high enantioselectivity.

| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 2,2-Dimethylthis compound (B13467694) | 2,4,6-Trimethylaniline | (R)-TRIP | 91 | 90 |

| 2,2-Diphenylthis compound | Aniline | Chiral Phosphoric Acid PA14 | 96 | 94 |

The reduction of the carbonyl groups in this compound to hydroxyl groups yields cyclobutane-1,3-diol. This transformation can be achieved through catalytic hydrogenation. The use of heterogeneous catalysts is a robust and scalable method for this reduction. The stereochemical outcome of the reduction, yielding either cis- or trans-cyclobutane-1,3-diol, is a critical aspect of this reaction and can be influenced by the choice of catalyst and reaction conditions.

The hydrogenation of cyclic 1,3-diones, such as cyclopentane-1,3-dione, has been studied in detail and provides insights into the reduction of the cyclobutane analogue. The reaction conditions, including temperature, hydrogen pressure, and solvent, significantly affect the reaction rate and the distribution of diastereomeric products.

| Substrate | Catalyst | Temperature (°C) | Pressure (bar H₂) | Solvent | Major Product |

|---|---|---|---|---|---|

| Cyclopentane-1,3-dione | Ru/C | 100 | 50 | tBuOH | Cyclopentane-1,3-diol |

| Cyclopentane-1,3-dione | Ru/C | 100 | 80 | IPA | Cyclopentane-1,3-diol |

The oxidation of this compound can lead to ring-opening and the formation of dicarboxylic acids. The oxidation of cyclic ketones with oxygen or air in the presence of transition metal salt catalysts is a method to produce dicarboxylic acids. For instance, the oxidation of cyclopentanone (B42830) can yield glutaric acid with high selectivity. A similar oxidative cleavage of the this compound ring would be expected to produce malonic acid and other related dicarboxylic acids. The reaction conditions, such as temperature, pressure, and the nature of the catalyst and solvent, are crucial in determining the product distribution and selectivity.

While direct nucleophilic substitution at the carbonyl carbon of this compound is less common, reactions at adjacent positions or on derivatives of the dione are synthetically useful. For example, nucleophilic substitution has been employed to introduce fluorine atoms into 1,3-disubstituted cyclobutane systems. This can be achieved through deoxyfluorination of cyclobutanols derived from the dione or by nucleophilic substitution of a suitable leaving group, such as a triflate, with a fluoride (B91410) anion.

Ring Transformations and Rearrangements

The inherent ring strain of the cyclobutane ring makes it susceptible to various ring transformation and rearrangement reactions, particularly ring-opening reactions.

Due to its significant ring strain, the cyclobutane ring can be cleaved under a variety of conditions, leading to a diverse array of acyclic or larger ring structures. researchgate.net

Acidic and Basic Conditions: Under acidic or basic conditions, the enol or enolate forms of this compound can facilitate ring-opening reactions. These reactions can be followed by skeletal rearrangements to yield more complex molecular structures. researchgate.net

Nucleophilic Attack: Nucleophilic attack on one of the carbonyl groups can induce a ring-opening reaction. researchgate.net For example, the reaction of donor-acceptor cyclobutanes with electron-rich arenes, thiols, and selenols, catalyzed by a Lewis acid like AlCl₃, results in ring-opened products. chemistryviews.org This type of reaction proceeds through the formation of a carbocationic intermediate which is then trapped by the nucleophile.

Thermal Conditions: Thermally induced electrocyclic ring-opening is a characteristic reaction of cyclobutene (B1205218) derivatives. masterorganicchemistry.com While this compound itself does not have a double bond in the ring, its derivatives can undergo such reactions. The thermal decomposition of cyclobutane involves the formation of a tetramethylene biradical, which can then fragment into two ethylene (B1197577) molecules. arxiv.org

Photolytic Conditions: The photolysis of this compound derivatives can lead to ring cleavage. For instance, the photolysis of tetramethyl-1,3-cyclobutanedione (B147496) results in the formation of carbon monoxide and dimethylketene (B1620107). acs.orgacs.org These reactions often proceed through radical intermediates.

Oxidative and Reductive Conditions: As mentioned in section 3.1.3, oxidative conditions can lead to ring cleavage and the formation of dicarboxylic acids. Reductive conditions can also promote ring-opening. For example, reductive photocycloreversion of cyclobutane dimers can be triggered by electron transfer, leading to the cleavage of the four-membered ring. nih.gov

Acid-Catalyzed Rearrangements (e.g., Acylium Ion Formation, Lactone Formation, Decarboxylation)

Under acidic conditions, cyclobutane-1,3-diones can undergo significant molecular rearrangements. A notable example involves the reaction of 2,2,4,4-tetramethylthis compound with polyphosphoric acid (PPA). This transformation results in the formation of diisopropyl ketone, accompanied by the evolution of carbon dioxide. researchgate.net The proposed mechanism for this reaction proceeds through the formation of acylium ion intermediates. researchgate.net The initial protonation of a carbonyl group, followed by ring cleavage, generates a carbocation that can rearrange to form a more stable acylium ion. Subsequent decarboxylation and further reaction steps lead to the final ketone product. This process highlights a key pathway for the acid-catalyzed decomposition of substituted cyclobutane-1,3-diones, driven by the relief of ring strain and the formation of stable intermediates and products.

Base-Catalyzed Reactions of Cyclic Diones (e.g., Benzilic Acid Type Rearrangement, Ring-Opening Mechanisms)

Base-catalyzed reactions of cyclic diones provide important routes for skeletal modifications, including ring contraction and ring opening.

Benzilic Acid Type Rearrangement

The classic benzilic acid rearrangement is the 1,2-rearrangement of a 1,2-diketone into an α-hydroxy carboxylic acid under basic conditions. wikipedia.org When applied to cyclic 1,2-diketones, this reaction serves as an effective method for ring contraction. wikipedia.orgyoutube.com The mechanism is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, forming a tetrahedral alkoxide intermediate. wikipedia.orgmsu.edu This is followed by a concerted 1,2-migration of an adjacent carbon, which attacks the second carbonyl group. This migration step is the key rearrangement, leading to the contraction of the ring and the formation of a stable carboxylate anion after a proton transfer. msu.edu While this compound is not a 1,2-diketone, analogous base-catalyzed rearrangements leading to ring contraction are a significant feature of cyclic ketone chemistry. For instance, the Favorskii rearrangement of cyclic α-haloketones is a well-known method for achieving ring contraction, such as converting a cyclohexanone (B45756) derivative to a cyclopentane (B165970) carboxylic acid. uomustansiriyah.edu.iq

Ring-Opening Mechanisms

The inherent ring strain of the cyclobutane ring makes this compound susceptible to ring-opening reactions under basic conditions. Nucleophilic attack by a base (e.g., hydroxide) on one of the carbonyl carbons can lead to a tetrahedral intermediate. Instead of a rearrangement, this intermediate can undergo cleavage of a carbon-carbon bond within the ring. This ring-opening is thermodynamically favored due to the release of the approximately 26 kcal/mol of strain energy associated with the four-membered ring. The specific products of such a ring-opening would depend on the reaction conditions and the substitution pattern of the cyclobutane ring.

Photochemical Decomposition Modes and Reactive Intermediates

The photochemistry of cyclobutane-1,3-diones involves unique decomposition pathways and the formation of highly reactive intermediates. Irradiation of these compounds can induce ring expansion, a process not typically observed under thermal conditions.

In a notable study, the photolysis of dispiro acs.orgacs.orgacs.orgacs.orgdodecane-6,12-dione, a substituted this compound, in methanol (B129727) at low temperature led to a ring-expanded product. The formation of the observed acetal (B89532) is explained by a mechanism involving an oxacarbene intermediate. This photochemical reaction is initiated by the excitation of the dione, followed by an α-cleavage and subsequent rearrangement to form the oxacarbene. This reactive intermediate is then trapped by the solvent (methanol) to yield the final stable product. The formation of an oxacarbene represents a key photochemical decomposition mode for this class of compounds. The photochemistry of related systems, such as 1,3-dienes, can also lead to intramolecular cycloadditions, forming bicyclic products. youtube.com Visible-light absorbing transition metal complexes can also be used to enable [2+2] cycloadditions of 1,3-dienes. nih.gov

Ring Enlargement and Ring Contraction Strategies

The strained four-membered ring of cyclobutane derivatives serves as a versatile structural motif for strategic ring enlargement and ring contraction reactions in organic synthesis. mdpi.com

Ring Enlargement

Several strategies exist for expanding the cyclobutane ring into larger carbocycles.

Photochemical Ring Expansion : As discussed previously, irradiation of substituted cyclobutane-1,3-diones can lead to ring expansion via an oxacarbene intermediate.

Radical Fragmentation : Ring expansion of cyclobutanones can be achieved through alkoxy radical fragmentation, a process facilitated by the release of ring strain. researchgate.net

Wolff Rearrangement : The reaction of cyclobutanones with diazomethane (B1218177) can lead to regioselective one-carbon ring expansion to form cyclopentanones. researchgate.net

Ring Contraction

Methods for contracting the four-membered ring or for synthesizing three-membered rings from cyclobutane precursors are less common, but rearrangements of larger rings to form cyclobutane derivatives are well-established.

Benzilic Acid Type Rearrangement : For cyclic α-diketones, the benzilic acid rearrangement provides a direct pathway to ring-contracted α-hydroxy acids. wikipedia.orguomustansiriyah.edu.iq

Favorskii Rearrangement : This rearrangement of α-halo ketones is a powerful tool for ring contraction in cyclic systems, for example, in the synthesis of cubane (B1203433) where five-membered rings were contracted to four-membered rings. uomustansiriyah.edu.iq

Advanced Mechanistic Studies

Carbene Addition Mechanisms (e.g., Electrophilic and Nucleophilic Carbene Additions to Thioketone Derivatives)

The addition of carbenes to thioketone derivatives of this compound has been elucidated through computational studies, revealing distinct mechanisms based on the electronic nature of the carbene. nih.gov These studies often utilize model compounds like 2,2,4,4-tetramethylcyclobutane-1,3-dithione.

Electrophilic Carbene Additions

Electrophilic carbenes, such as dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), react with the thioketone group via a stepwise mechanism. nih.gov The reaction is initiated by the electrophilic attack of the carbene onto the electron-rich sulfur atom of the C=S group. nih.govuzh.ch This leads to the formation of a transient thiocarbonyl ylide intermediate. nih.govresearchgate.net This intermediate subsequently undergoes a rapid 1,3-dipolar electrocyclization to form the final thiirane (B1199164) (episulfide) product. uzh.ch

Nucleophilic Carbene Additions

In contrast, carbenes with nucleophilic character, such as dimethoxycarbene (:(OMe)₂), react through a different pathway. The reaction proceeds via a concerted, one-step [2+1] cycloaddition mechanism. nih.gov In this process, the carbene attacks the electrophilic carbon of the thiocarbonyl group, leading directly to the thiirane product without the formation of a discrete intermediate. Interestingly, difluorocarbene (:CF₂), despite being a dihalocarbene, exhibits reactivity more akin to a nucleophilic carbene in these additions. nih.gov

The table below summarizes the mechanistic findings for the addition of various carbenes to a model cyclobutane-1,3-dithione.

Gold-Catalyzed Alkyne-Alkene Reactions Leading to Cyclobutenes or 1,3-Dienes

Gold(I) complexes are powerful catalysts for the reaction of alkynes with alkenes, providing pathways to either cyclobutenes or 1,3-dienes, depending on the substrates and reaction conditions. acs.orgnih.gov These reactions are mechanistically complex and showcase the versatility of gold catalysis in constructing valuable molecular frameworks. researchgate.net

The intermolecular gold(I)-catalyzed reaction between an alkyne and an alkene can proceed through a stepwise [2+2] cycloaddition to yield a cyclobutene. acs.orgnih.gov A comprehensive mechanistic picture, supported by Density Functional Theory (DFT) calculations, has been proposed. acs.orgfigshare.comrecercat.cat The key step involves the formation of a cyclopropyl (B3062369) gold(I) carbene intermediate. This intermediate can then undergo a ring expansion to afford the final cyclobutene product. acs.orgnih.gov

However, an alternative reaction pathway exists that leads to the formation of 1,3-dienes. This outcome is particularly observed in reactions involving ortho-substituted arylalkynes. acs.orgnih.gov This "metathesis-type" process also proceeds through the cyclopropyl gold(I) carbene intermediate but follows a different rearrangement cascade. DFT calculations have shown that the energy barriers for the two pathways—leading to either cyclobutene or 1,3-diene—are often very close, making the product distribution sensitive to the electronic and steric properties of the substrates. acs.org

The influence of ortho-substituents on the arylalkyne reactant in the reaction with α-methylstyrene is detailed in the table below, illustrating the chemoselectivity of the gold-catalyzed process.

Desymmetrization Processes of Cyclobutane and Cyclobutanone (B123998) Derivatives

Desymmetrization of prochiral or meso compounds is a powerful strategy for the asymmetric synthesis of complex molecules. In the context of this compound derivatives, this approach has been successfully applied to prochiral 2,2-disubstituted cyclobutane-1,3-diones.

A notable example is the catalytic enantioselective condensation with a primary amine, catalyzed by a chiral phosphoric acid. This reaction provides a mild and efficient method for constructing cyclobutane structures containing a quaternary carbon center with good to high yields and enantioselectivities. This transformation represents the first catalytic desymmetrizing reaction of a prochiral this compound. The reaction proceeds via a carbonyl-amine condensation, where the chiral catalyst differentiates between the two enantiotopic carbonyl groups of the dione, leading to the formation of an enantioenriched chiral enaminone intermediate.

This methodology has been extended to a one-pot catalytic asymmetric route to synthesize novel chiral quaternary-carbon-containing cyclobutanone-fused 4-aminoquinoline (B48711) derivatives. The process involves the initial chiral phosphoric acid-catalyzed desymmetric carbonyl-amine condensation of the this compound with a 2-halogenated aniline, followed by a palladium-catalyzed coupling reaction of the resulting chiral enaminone intermediate with an isocyanide.

| Substrate | Catalyst | Reactant | Product Type | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|---|---|

| 2,2-disubstituted this compound | Chiral Phosphoric Acid | Primary Amine | Quaternary carbon-containing cyclobutane | Good to High | Good to High | nih.govrsc.org |

| Prochiral this compound | Chiral Phosphoric Acid / Pd Catalyst | 2-halogenated aniline, Isocyanide | Cyclobutanone-fused quinoline | Good to High | Good to High | nih.gov |

Alpha-Functionalization of Cyclobutanones (Organometallic-based, Metal-catalyzed, Organocatalyzed Transformations)

The functionalization of the α-carbon is a fundamental transformation for ketones. For cyclobutanones in general, these reactions typically involve organometallic-based methods, metal-catalyzed transformations, and, more recently, organocatalyzed approaches. These methods allow for the introduction of a wide variety of substituents at the position adjacent to the carbonyl group.

However, within the scope of the surveyed scientific literature, specific examples detailing the direct alpha-functionalization of the parent this compound or its simple derivatives are not extensively reported. The reactivity of this diketone often involves the carbonyl groups themselves or reactions that lead to ring-opening or rearrangement, driven by the release of ring strain. General strategies for cyclobutanone α-functionalization include palladium-catalyzed α-arylation and organocatalytic methods like SOMO (Singly Occupied Molecular Orbital) catalysis for α-allylation. While these methods are well-established for monofunctionalized cyclobutanones, their application to this compound remains a specialized area.

Enantioselective Baeyer-Villiger Oxidation of Cyclobutanones

The Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group to form a lactone, is a powerful reaction in organic synthesis. The enantioselective variant of this reaction, when applied to prochiral cyclobutanones, provides access to valuable chiral γ-lactones.

Recently, the first highly enantioselective Baeyer-Villiger oxidation of 2,2-disubstituted cyclobutane-1,3-diones (which contain a quaternary carbon) has been developed. organic-chemistry.orgnih.gov This desymmetrizing reaction utilizes a chiral phosphoric acid catalyst in conjunction with commercially available oxidants like cumene (B47948) hydroperoxide. organic-chemistry.orgthieme-connect.com Depending on the substrate structure, optimized reaction conditions can afford the corresponding chiral tetronic acid derivatives in high yields and with excellent enantioselectivity (up to 95% ee). organic-chemistry.orgnih.gov

This methodology has proven to be synthetically valuable. For instance, it has been applied as the key step in the formal asymmetric synthesis of (-)-vertinolide and the first catalytic asymmetric total synthesis of plakinidone (B593154) B. organic-chemistry.orgthieme-connect.com The reaction begins with the enantioselective Baeyer-Villiger oxidation of a substituted this compound using a spirocyclic chiral phosphoric acid ligand, which effectively desymmetrizes the dione to yield an enantioenriched anhydride (B1165640) intermediate that is further transformed into the target natural product. thieme-connect.com

| Substrate | Catalyst System | Oxidant | Product Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|---|

| Quaternary Carbon-Containing this compound | Chiral Phosphoric Acid | Commercial Oxidants | Chiral Tetronic Acid | up to 93% | up to 95% | organic-chemistry.orgnih.gov |

| This compound derivative (for (-)-vertinolide synthesis) | Spirocyclic Chiral Phosphoric Acid Ligand | Cumene Hydroperoxide | Enolate Ether Intermediate | 82% | 86% | thieme-connect.com |

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in understanding the intricacies of molecular behavior. These studies offer a molecular-level understanding of the electronic landscape and how it governs chemical reactivity.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms. DFT calculations can elucidate the potential energy surfaces of reactions, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway. While specific DFT studies on the cycloaddition reactions of cyclobutane-1,3-dione are not extensively documented, the principles of DFT applied to similar systems offer valuable insights. For instance, DFT has been widely used to study [2+2] cycloaddition reactions, which are fundamental to the synthesis of cyclobutane (B1203170) rings. These studies help in understanding the stereoselectivity and regioselectivity of such reactions by analyzing the energies of different reaction channels.

In the context of substituted cyclobutanes, DFT calculations have been combined with experimental data to rationalize reaction outcomes, suggesting that both concerted and stepwise mechanisms can operate depending on the specific reactants and conditions. General DFT studies on cycloaddition reactions, such as the 1,3-dipolar cycloadditions, have also demonstrated the utility of this method in determining the preferred reaction pathways, whether they are concerted or radical-mediated.

The formation of this compound often involves the dimerization of ketene (B1206846). Computational modeling can be used to investigate the pathways and associated activation energies for such dimerization reactions. While specific studies modeling the dimerization to form the parent this compound are limited, studies on the dimerization of related compounds, such as acenes, provide a theoretical framework. For larger acenes, dimerization is predicted to occur via a stepwise biradical mechanism. This type of mechanism could be analogous to the head-to-tail dimerization of ketene, which would proceed through a diradical intermediate to form the four-membered ring of this compound.

Computational studies on the thermal dimerization of other cyclic systems, like 1,3-cyclohexadiene, have shown that high pressure can favor concerted over stepwise reaction pathways. Such computational approaches could be applied to the ketene dimerization to determine the activation volumes and predict the effect of pressure on the formation of this compound. The activation barriers for dimerization reactions are a key output of these computational models, indicating the kinetic feasibility of the process. For example, in acene dimerization, the activation barriers are shown to decrease with increasing chain length.

Theoretical calculations are a reliable source for predicting the thermochemical properties of molecules. The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for this compound, which are often derived from or supported by computational models. These properties are crucial for understanding the stability and behavior of the compound under various conditions. While the specific computational methods for all the data points are not detailed, they represent the best-available values based on a combination of experimental data and theoretical models.

Table 1: Selected Thermochemical Properties of this compound

| Property | Value | Temperature (K) | Pressure (kPa) |

| Entropy (Ideal Gas) | Varies with T | 200 - 1000 | Varies with T |

| Density (Gas) | Varies with T, P | 330 - 670 | 0.001 - 1257.55 |

| Thermal Conductivity (Gas) | Varies with T, P | 430 - 1000 | Varies with T |

| Viscosity (Gas) | Varies with T, P | 430 - 1000 | Varies with T |

Note: This table presents a selection of available data from the NIST/TRC Web Thermo Tables. The values for these properties are functions of temperature and pressure. nist.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting and understanding the reactive behavior of molecules. researchgate.net The MEP map illustrates the charge distribution within a molecule and helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the MEP surface would be characterized by negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms would exhibit a positive potential (typically colored blue), suggesting their susceptibility to nucleophilic attack. The carbon atoms of the carbonyl groups would show a degree of positive potential, making them electrophilic centers.

DFT calculations on substituted cyclobutane derivatives have utilized MEP maps to account for chemical reactivity and site selectivity. niscpr.res.in Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and softness, can also be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com These descriptors, along with the visual representation from the MEP surface, provide a comprehensive picture of the chemical reactivity of this compound. nih.gov

Tautomeric Equilibria and Solvent Effects

Tautomerism is a key aspect of the chemistry of 1,3-dicarbonyl compounds. Computational studies have been crucial in understanding the mechanisms and energetic of the keto-enol tautomerism in this compound.

This compound exists in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-enone. DFT studies have been employed to investigate the mechanism of this tautomerization. The process involves the transfer of a proton from a carbon atom alpha to both carbonyl groups to one of the carbonyl oxygen atoms. acs.org

Computational studies at the M062X/6-31+G(d,p) level of theory have elucidated the energetics of this process. The mechanism is suggested to proceed through a transition state where the proton is transferred through space. The intrinsic reaction coordinate (IRC) calculations indicate a three-step process: C-H bond breaking, movement of the proton towards the carbonyl oxygen, and finally, O-H bond formation. acs.org

Due to the ring strain in the four-membered ring, the keto-enol tautomerization is not as favorable for this compound compared to other larger cyclic diones. acs.orgsemanticscholar.org The calculations show a significant activation free energy barrier for this process.

Solvent effects play a crucial role in the position of the keto-enol equilibrium. missouri.eduwaset.org Computational models, such as the SMD solvation model, have been used to study the influence of different solvents on the tautomerization of cyclic diketones. acs.orgresearchgate.net These studies indicate that polar solvents can influence the stability of the tautomers due to differing dipole moments. For cyclic β-dicarbonyl compounds, the keto tautomer is forced to have more nearly parallel carbonyl groups, which can result in a larger dipole moment compared to the enol form. missouri.edu

Table 2: Calculated Energetics for Keto-Enol Tautomerism of this compound

| Computational Method | Property | Value (kcal/mol) |

| M062X-SMDaq/6-31+G(d,p)//M062X/6-31+G(d,p) | Activation Free Energy Barrier | 70.3 acs.org |

| M062X-SMDaq/6-31+G(d,p)//M062X/6-31+G(d,p) | Instability of Keto-Enol Form | 4.6 acs.org |

These computational findings provide a detailed understanding of the factors governing the tautomeric behavior of this compound. acs.org

Influence of Solvent on Tautomeric Preferences

The equilibrium between the keto and enol tautomers of 1,3-dicarbonyl compounds is significantly influenced by the solvent environment. For this compound, computational studies utilizing Density Functional Theory (DFT) have provided quantitative insights into this process. The tautomerization to its enol form, 3-hydroxycyclobut-2-enone, has been modeled to understand the energetic landscape in an aqueous phase.

A DFT study employing the M062X functional with the 6-31+G(d,p) basis set and the SMD aqueous solvation model calculated the activation free energy barrier for the keto-enol tautomerization of this compound. The investigation revealed that for the uncatalyzed reaction, the activation free energy barrier is 70.3 kcal/mol. acs.org In this aqueous model, the enol form is thermodynamically less stable than the diketone form by 4.6 kcal/mol. acs.org

Further computational analysis shows that the presence of a single water molecule can significantly lower the activation barrier through a water-assisted proton transfer mechanism. For the water-assisted tautomerization of this compound, the activation free energy barrier is calculated to be 30.2 kcal/mol, demonstrating the substantial catalytic effect of the solvent at a molecular level. acs.org

| Process | Computational Method | Activation Free Energy Barrier (kcal/mol) | Relative Stability of Enol Form (kcal/mol) |

|---|---|---|---|

| Uncatalyzed Tautomerization | M062X-SMD/6-31+G(d,p) | 70.3 | +4.6 (Unstable) |

| Water-Assisted Tautomerization | M062X-SMD/6-31+G(d,p) | 30.2 | N/A |

Spectroscopic Feature Predictions and Interpretations

Theoretical Prediction of Ultraviolet Absorption Spectra

Specific theoretical predictions for the ultraviolet absorption spectra of this compound were not available in the searched literature.

Computational Insights into Spin Distribution and Anionic Species

Specific computational studies on the spin distribution and anionic species of this compound were not available in the searched literature.

Applications in Advanced Organic Synthesis

Cyclobutane-1,3-dione as a Core Building Block in Complex Molecule Synthesis

The strained four-membered ring of this compound is a key feature that synthetic chemists exploit. mdpi.com This strain facilitates selective ring-opening, ring-expansion, and functionalization reactions, providing pathways to a wide array of more complex molecules. mdpi.com Cyclobutanones are frequently employed as key starting materials in the total synthesis of numerous bioactive compounds and natural products. mdpi.com

This compound is a crucial precursor for generating optically active compounds. Through methods like enantioselective [2+2] cycloaddition reactions, chemists can produce chiral cyclobutane (B1203170) derivatives with high enantiomeric excess. mdpi.com For instance, the reaction of alkenes with functionalized acroleins in the presence of specific catalysts can yield optically active 1-acyloxycyclobutanecarbaldehydes. mdpi.com These chiral intermediates are then utilized in the synthesis of complex molecules, such as the natural product (−)-taiwaniaquinol B. mdpi.com Furthermore, enzymatic resolutions have been successfully applied to resolve cyclobutane diols, which can be derived from the dione (B5365651), affording pure chiral esters and monoacetates that serve as key intermediates for chiral cyclobutane nucleosides and amino acids. mdpi.com

The four-membered ring of cyclobutane derivatives serves as a template for constructing more intricate and larger cyclic systems. mdpi.com Due to the inherent ring strain, these compounds can undergo regio- and stereoselective ring-enlargement reactions under various conditions. mdpi.com For example, cycloadducts bearing a strained cyclobutanone (B123998) moiety can be transformed into cyclopentanones, lactones, and γ-lactams through straightforward synthetic protocols. mdpi.com This strategy allows for the generation of five-membered ring systems with newly created stereogenic centers in an enantiomerically enriched form. mdpi.com Additionally, chiral cyclobutane diols, accessible from the dione, can be converted into spirocyclic cyclobutane derivatives and can undergo ring expansion to form chiral cyclopentanones in high yields. mdpi.com

A variety of synthetic methods are available that allow for the regioselective and stereoselective synthesis of extensively substituted four-membered ring carbocycles from cyclobutane precursors. researchgate.net Techniques such as photochemical, Diels-Alder, and [2+2] ketene (B1206846) cycloadditions are common and efficient routes to create substituted cyclobutane and cyclobutanone derivatives. mdpi.com Organocatalysis and biocatalysis have also been developed as eco-friendly approaches. mdpi.com These methods enable the controlled construction of multiple stereocenters within the small carbocyclic framework. nih.govntu.ac.uk For example, the thermal [2+2] stereoselective cycloaddition involving 2-acylaminoacrylates leads to substituted cyclobutane skeletons which can be converted to cyclobutane amino acid analogues. mdpi.com The development of these stereocontrolled methods is critical for synthesizing complex natural products and other biologically active molecules where precise three-dimensional arrangement is essential for function. nih.gov

| Reaction Type | Starting Materials | Product Type | Key Feature |

| Enantioselective [2+2] Cycloaddition | Alkenes, Functionalized Acroleins | Optically Active Cyclobutane Carbaldehydes | Creation of chiral centers. mdpi.com |

| Ring Enlargement | Cyclobutanone Derivatives | Chiral Cyclopentanones, Lactams | Expansion from 4- to 5-membered rings. mdpi.com |

| Spirocyclization | Cyclobutane Diols | Spirocyclic Cyclobutane Derivatives | Construction of spiro-fused ring systems. mdpi.com |

| Thermal [2+2] Cycloaddition | 2-Acylaminoacrylates | Substituted Cyclobutane Amino Acids | Stereoselective formation of functionalized carbocycles. mdpi.com |

Synthetic Utility of this compound Derivatives

The derivatives of this compound are valuable precursors for molecules with specialized applications, particularly in bioorthogonal chemistry and in the development of therapeutic agents like nucleoside analogues.

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org A key reaction in this field is the strain-promoted azide-alkyne cycloaddition (SPAAC), often called "copper-free click chemistry". wikipedia.orgnih.gov While difluorinated cyclooctyne (B158145) (DIFO) is a prominent reagent for this reaction, its synthesis often begins with 1,3-cyclooctanedione. nih.govnih.gov However, the underlying principle of using cyclic diones as precursors is applicable to other systems.

Derivatives of this compound, such as 1,3-cyclobutanediol, are used to synthesize strained dienophiles for bioorthogonal reactions. nih.gov Specifically, 1,3-cyclobutanediol can be converted into a series of functionalized cyclobutene (B1205218) derivatives. nih.gov These cyclobutenes act as small, strained dienophiles that react efficiently with tetrazines in an inverse electron demand Diels-Alder (IEDDA) ligation, another important bioorthogonal reaction. nih.gov This approach has been successfully used to label proteins, demonstrating the utility of cyclobutane-derived structures in creating tools for chemical biology. nih.gov

| Precursor | Bioorthogonal Reagent | Reaction Type | Application |

| 1,3-Cyclobutanediol | Aryl-substituted Cyclobutenes | Inverse Electron Demand Diels-Alder (IEDDA) | Protein labeling via tetrazine ligation. nih.gov |

| 1,3-Cyclooctanedione | Difluorinated Cyclooctyne (DIFO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click reactions with azides. nih.govnih.gov |

Cyclobutane nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclobutane moiety. These compounds are of significant interest for their potential antiviral and anticancer properties. mdpi.com Cyclobutanone derivatives are key building blocks for the synthesis of these important molecules. mdpi.com

The synthesis typically involves the N-alkylation of a heterocyclic base, such as 6-chloropurine, with a functionalized cyclobutanone, for example, 3-benzoyloxymethyl-2-bromocyclobutanone. nih.gov This reaction often produces a mixture of N-9 and N-7 regioisomers. nih.govyorku.ca Following the coupling step, the ketone functionality on the cyclobutane ring undergoes a stereoselective reduction to yield the corresponding cis-alcohols quantitatively. yorku.ca Subsequent chemical modifications, such as aminolysis, convert the purine (B94841) base into the desired adenine (B156593) or hypoxanthine (B114508) analogues, completing the synthesis of the cyclobutane nucleoside. nih.gov

Formation of Spirocyclic Systems (e.g., Spiro[cyclobutane-1,2'-indene]-1',3'-dione)

Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent motifs in natural products and medicinally important compounds. While the direct use of this compound for the synthesis of the specific target, Spiro[cyclobutane-1,2'-indene]-1',3'-dione, is not prominently documented in the reviewed literature, alternative methods highlight the construction of the spiro-cyclobutane core. For instance, the synthesis of Spiro[cyclobutane-1,2'-indene]-1',3'-dione has been achieved through the spirolation of indene-1,3-dione with 1,3-dibromopropane (B121459). ajgreenchem.com This reaction is effectively catalyzed by a multi-site phase-transfer catalyst under ultrasonication, demonstrating an efficient method for creating the spiro-fused cyclobutane ring adjacent to an indene-1,3-dione system. ajgreenchem.com

General strategies for accessing spirocyclic cyclobutanes often involve derivatization of a pre-existing cyclobutene through reactions like catalytic arylboration, which allows for the synthesis of highly substituted spiro[3.n]alkanes.

Generation of Ketenes and Subsequent Intramolecular Transformations

This compound can be viewed as a dimer of two ketene molecules, and this relationship can be exploited synthetically. wikipedia.org The cleavage of the cyclobutane ring to generate reactive ketene intermediates is a powerful strategy in organic synthesis. Photochemical methods are particularly effective for this transformation. researchgate.neted.ac.uk Upon irradiation, typically with UV light, the cyclobutanone ring can undergo cleavage to yield highly reactive ketenes. researchgate.net

These photogenerated ketenes are not typically isolated but are trapped in situ. ed.ac.ukwikipedia.org When the this compound precursor is appropriately substituted, the generated ketene intermediates can undergo subsequent intramolecular transformations. For example, a cyclobutenone substituted with a hydroxyalkyl side chain can be converted into a ketene that then undergoes an intramolecular cyclization to form lactones. researchgate.net This strategy transforms a simple cyclic dione into more complex heterocyclic systems in a single, light-induced step. ed.ac.ukresearchgate.net

Synthesis of Polyenic and Natural Product Fragments

The cyclobutane framework is a key structural motif in a diverse array of natural products, including alkaloids, terpenoids, and steroids. rsc.orgrsc.org The inherent strain of the four-membered ring contributes significantly to the molecular complexity and conformational rigidity of these molecules. rsc.org this compound and its derivatives serve as valuable starting points for the synthesis of these complex natural product fragments.

A key strategy involves using the cyclobutane ring as a central scaffold that can be systematically functionalized. nih.gov For instance, synthetic strategies have been developed to create libraries of diverse 3D cyclobutane-based fragments from a key 3-azido-cyclobutanone intermediate. nih.gov These fragments, featuring amines, amides, and sulfonamides, provide valuable building blocks for fragment-based drug discovery. nih.gov

Furthermore, vinylcyclobutanes, which can be accessed from cyclobutanone precursors, are versatile intermediates. nih.gov They can undergo a range of transformations, such as ozonolysis or acid-promoted rearrangements, to introduce further complexity. This approach has been successfully applied in the concise synthesis of natural products like (±)-epiraikovenal, where a [2+2] photocycloaddition to form the cyclobutane core was a key step. nih.gov

Role in Cascade and Rearrangement Reactions

The high ring strain of cyclobutane derivatives makes them prone to participate in cascade and rearrangement reactions, which can lead to the rapid assembly of complex molecular architectures from simple precursors. researchgate.netwikipedia.org20.210.105 These transformations often involve the cleavage of one or more bonds within the four-membered ring, driven by the release of strain energy. researchgate.net

Skeletal Rearrangements to Complex Architectures

Ring Opening for Dihydroisoquinoline Synthesis

A fascinating application of cyclobutane chemistry is the synthesis of heterocyclic systems like dihydroisoquinolines. Specific cyclobutene derivatives can undergo thermal electrocyclic ring-opening. researchgate.net This reaction can generate an intermediate azahexatriene, which then undergoes a 6π-electrocyclization followed by a 1,5-hydride shift to furnish a substituted 1,2-dihydroisoquinoline. researchgate.net This method provides a unique pathway to this important heterocyclic core, starting from a strained four-membered ring precursor. researchgate.net

Cycloaddition Products as Dienophiles in Diels-Alder Reactions

This compound exists in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-enone. wikipedia.org This tautomer and related cyclobutenones are highly effective dienophiles in Diels-Alder reactions, a powerful tool for forming six-membered rings. nih.govlibretexts.orgwikipedia.org The enhanced reactivity of cyclobutenone compared to less strained cyclic alkenes like cyclopentenone or cyclohexenone is attributed to its ring strain. nih.gov

The [4+2] cycloaddition between a diene and a cyclobutenone derivative generates a bicyclo[4.2.0]octane system. nih.gov These cycloadducts, which still contain the strained four-membered ring, are valuable intermediates for further transformations. They can undergo regioselective ring expansions to produce cyclopentanones, lactones, and lactams that would be difficult to obtain through direct Diels-Alder reactions with other dienophiles. nih.gov This two-step sequence of Diels-Alder reaction followed by ring expansion effectively extends the synthetic utility of the cycloaddition. nih.gov

| Reaction Type | Reactants | Product | Reference |

| Diels-Alder Cycloaddition | Cyclobutenone, Cyclopentadiene | endo-Tricyclo[5.2.1.02,6]dec-8-en-3-one | nih.gov |

| Ring Expansion (Baeyer-Villiger) | Bicyclo[4.2.0]octanone adduct | Fused Lactone | nih.gov |

| Ring Expansion (Beckmann) | Bicyclo[4.2.0]octanone adduct | Fused Lactam | nih.gov |

Applications in Materials Science

Polymer Chemistry and Functional Materials Development

The rigid and puckered nature of the cyclobutane (B1203170) ring offers a valuable building block for creating polymers with enhanced thermal and mechanical properties. While direct polymerization of cyclobutane-1,3-dione is not widely documented, its derivatives, such as diols and diacids, serve as key monomers in the synthesis of advanced polyesters and polycarbonates.

The incorporation of cyclobutane rings into polymer backbones has been shown to significantly improve the material's thermal stability, mechanical strength, and hydrolytic resistance. A notable example is the use of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), a derivative of this compound, in the production of high-performance polyesters and polycarbonates. These polymers are often used as alternatives to materials like bisphenol A (BPA)-based polycarbonates. wikipedia.orgnih.gov

Polyesters synthesized with TMCD exhibit a combination of high impact strength, hardness, and heat resistance. The rigid cyclobutane structure contributes to a higher glass transition temperature (Tg) and increased toughness in these materials. researchgate.net For instance, copolyesters of terephthalic acid, TMCD, and other diols like ethylene (B1197577) glycol have been developed to possess superior properties suitable for demanding applications. researchgate.net

Similarly, polycarbonates derived from TMCD, such as poly(2,2,4,4-tetramethyl-1,3-cyclobutylene carbonate), are noted for their excellent weatherability and low birefringence, making them suitable for outdoor applications and optical media. google.com The thermal and mechanical properties of these cyclobutane-containing polymers can be tailored by adjusting the monomer composition and the cis/trans ratio of the cyclobutane diol. wikipedia.orggoogle.com

Recent research has also highlighted polyesters with in-chain 1,3-cyclobutane rings demonstrating exceptional thermal and hydrolytic resistance, even in acidic or basic aqueous solutions, while remaining chemically recyclable. nih.gov

Table 1: Thermal and Mechanical Properties of Polymers Incorporating Cyclobutane Derivatives

| Polymer Type | Cyclobutane Monomer | Key Properties | Reference |

| Copolyester | 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) | High impact strength, high hardness, high heat resistance | researchgate.net |

| Polycarbonate | 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) | Excellent weatherability, low birefringence | google.com |

| Polyester | In-chain 1,3-cyclobutane rings | Superior thermostability, exceptional hydrolytic resistance | nih.gov |

| Polyester | trans-1,3-cyclobutane dimethanol | Glass transition temperature: 33 to 114 °C, Decomposition temperature: 381 to 424 °C | rsc.org |

| Polycyclobutane | Biomass-derived cyclobutane diacids | Amorphous, decompose around 300 °C | und.edu |

The cyclobutane moiety, particularly in the form of its derivatives, plays a crucial role in the design of functional materials with specific electronic and optical properties. The most prominent examples are squaraine dyes, which are discussed in detail in the following section. Beyond this class of dyes, the rigid cyclobutane scaffold can be utilized to control the conformation and electronic interactions of chromophores.

The introduction of a cyclobutane ring can prevent cis/trans-isomerization, which is often a pathway for non-radiative decay in fluorescent molecules, thereby enhancing their quantum yield. nih.gov Furthermore, the puckered nature of the cyclobutane ring can be used to create specific three-dimensional arrangements of functional groups, influencing the material's bulk properties. nih.gov

While direct applications of this compound in this area are not extensively reported, the principles derived from studying its derivatives suggest its potential as a core structure for creating materials with tailored optical and electronic responses. The ability to introduce various substituents onto the cyclobutane ring allows for fine-tuning of properties like absorption and emission wavelengths, as well as charge transport characteristics. researchgate.net